1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
Overview
Description
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7F8O. It is characterized by the presence of five fluorine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the development of fluorinated probes for biological imaging and diagnostics.
Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including high-performance polymers and coatings
Preparation Methods
The synthesis of 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene typically involves the reaction of pentafluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the trifluoromethoxy group on the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing fluorine atoms makes the benzene ring less reactive towards electrophiles.
Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorine atoms and trifluoromethoxy group. These interactions can influence the compound’s reactivity and binding affinity towards specific enzymes or receptors. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the context of its application .
Comparison with Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds such as:
1,2,3,4,5-Pentafluorobenzene: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentafluoro-6-bromobenzene: Contains a bromine atom instead of the trifluoromethoxy group, leading to different reactivity and applications.
1,2,3,4,5-Pentafluoro-6-iodobenzene: Similar to the brominated derivative but with an iodine atom, which can be used in specific organic synthesis reactions
The uniqueness of this compound lies in its combination of multiple fluorine atoms and a trifluoromethoxy group, providing distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F8O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPMTKGVVHUQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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